molecular formula C24H28N4O2S B10919415 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B10919415
M. Wt: 436.6 g/mol
InChI Key: CZKVMPKQOLIABD-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, indole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of pyrazole, indole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H28N4O2S/c1-4-27-13-12-21(26-27)17-28(31(29,30)24-10-9-18(2)15-19(24)3)14-11-20-16-25-23-8-6-5-7-22(20)23/h5-10,12-13,15-16,25H,4,11,14,17H2,1-3H3

InChI Key

CZKVMPKQOLIABD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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